N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide
Description
N-Cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group and a methyl group attached to the sulfonamide nitrogen, along with methyl substituents at the 2-, 4-, and 5-positions of the benzene ring. Sulfonamides are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often influenced by substituent patterns and stereoelectronic effects .
Properties
IUPAC Name |
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-12-10-14(3)16(11-13(12)2)20(18,19)17(4)15-8-6-5-7-9-15/h10-11,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULDYQGZZAABBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide typically involves the reaction of cyclohexylamine with 2,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the sulfonamide moiety.
Scientific Research Applications
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-Alkyl Substituent Variations
Compound A : N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (Evidences 5–7)
- Structure : Features an ethyl group instead of a methyl group on the sulfonamide nitrogen.
- Synthesis : Prepared via N-methylation of cyclohexylamine sulfonamide with ethyl iodide, yielding two distinct conformers in the asymmetric unit .
- Structural Data :
Compound B: 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide ()
- Structure: Includes an amino group at the 2-position of the benzene ring.
- Applications: Used in industrial synthesis, with the amino group enabling hydrogen bonding and increased solubility .
- Comparison: The absence of an amino group in the target compound may reduce polarity but limit hydrogen-bonding interactions in biological systems.
Benzene Ring Substituent Patterns
Compound C : 2,4,5-Trimethoxyphenyl-sulfonamide Derivatives ()
- Structure : Methoxy groups at 2,4,5-positions instead of methyl.
- Biological Activity : Exhibits high antiproliferative activity against MCF7 breast cancer cells, though less potent than 3,4,5-trimethoxy analogs in other cell lines .
- Key SAR Insight : Electron-donating methoxy groups may enhance DNA intercalation or enzyme inhibition compared to methyl groups, but steric bulk could reduce binding affinity.
Functional Group Additions
Compound E: (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxybenzylideneamino)cyclohexyl]-4-methylbenzenesulfonamide (Evidences 1, 3, 4)
- Structure: Incorporates a benzylideneamino-Schiff base moiety on the cyclohexyl ring.
- Crystallography : Single-crystal X-ray data (R factor = 0.045) confirms planar geometry and hydrogen-bonding networks involving sulfonamide oxygen atoms .
Data Table: Structural and Functional Comparisons
*SB = Schiff base moiety.
Key Research Findings and Implications
- Substituent Position Matters : 2,4,5-Substitution patterns (methyl or methoxy) show distinct biological profiles, with 2,4,5-trimethoxy derivatives outperforming others in MCF7 inhibition .
- N-Alkyl Groups Influence Conformation : Ethyl substituents increase steric bulk, while methyl groups may favor compact conformations critical for target binding .
Biological Activity
N-cyclohexyl-N,2,4,5-tetramethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in relation to oxidative stress and inflammation. This article explores its biological mechanisms, effects on cellular pathways, and implications for therapeutic applications.
The compound this compound is structurally related to sulfonamides, which are known for their diverse pharmacological properties. Recent studies have indicated that compounds in this class can act as modulators of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation.
Nrf2 Activation
Nrf2 (nuclear factor erythroid 2-related factor 2) plays a pivotal role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its interaction with Keap1 (Kelch-like ECH-associated protein 1), which promotes its degradation. However, upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 activates the transcription of various cytoprotective genes involved in antioxidant defense and detoxification processes .
Antioxidant Properties
This compound has been shown to activate Nrf2, resulting in increased expression of genes such as NAD(P)H:quinone-oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1). These enzymes play crucial roles in mitigating oxidative damage and enhancing cellular resilience against stressors .
Table 1: Key Genes Activated by Nrf2
| Gene | Function |
|---|---|
| NQO1 | Detoxification of quinones |
| HO-1 | Degradation of heme to biliverdin |
| SOD | Superoxide dismutation |
| GPx | Reduction of hydrogen peroxide |
Anti-inflammatory Effects
The activation of the Nrf2 pathway by this compound also has implications for inflammatory diseases. By modulating the expression of pro-inflammatory cytokines and mediators, this compound may help reduce chronic inflammation associated with conditions such as diabetes and neurodegenerative diseases .
Neuroprotection
In a study examining neuroprotective effects, researchers found that compounds activating Nrf2 could protect neurons from oxidative damage in models of ischemic stroke and neurodegenerative disorders. The administration of this compound resulted in decreased neuronal apoptosis and improved functional recovery in animal models .
Diabetes Management
Another study highlighted the potential of this compound in improving glucose metabolism and reducing insulin resistance through its anti-inflammatory effects. By enhancing antioxidant defenses and reducing oxidative stress in pancreatic cells, it showed promise as a therapeutic agent for managing diabetes-related complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
